molecular formula C13H19NO B14164712 Piperidine, 1-((2-methoxyphenyl)methyl)- CAS No. 29175-53-9

Piperidine, 1-((2-methoxyphenyl)methyl)-

Cat. No.: B14164712
CAS No.: 29175-53-9
M. Wt: 205.30 g/mol
InChI Key: VMXYGBRFPZQIIH-UHFFFAOYSA-N
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Description

Piperidine, 1-((2-methoxyphenyl)methyl)- is an organic compound with the molecular formula C13H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxyphenyl group attached to the piperidine ring via a methylene bridge. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-((2-methoxyphenyl)methyl)- can be achieved through various methods. One common approach involves the reaction of piperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Another method involves the use of a Grignard reagent. In this approach, 2-methoxybenzyl bromide is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent. This reagent is then added to piperidine, resulting in the formation of Piperidine, 1-((2-methoxyphenyl)methyl)- .

Industrial Production Methods

Industrial production of Piperidine, 1-((2-methoxyphenyl)methyl)- often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. Catalysts and automated systems are employed to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((2-methoxyphenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-((2-methoxyphenyl)methyl)- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in the synthesis of complex molecules and its utility in medicinal chemistry.

Properties

CAS No.

29175-53-9

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperidine

InChI

InChI=1S/C13H19NO/c1-15-13-8-4-3-7-12(13)11-14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-11H2,1H3

InChI Key

VMXYGBRFPZQIIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCCCC2

Origin of Product

United States

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